molecular formula C12H17FN2O B2678863 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine CAS No. 523980-18-9

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine

Cat. No.: B2678863
CAS No.: 523980-18-9
M. Wt: 224.279
InChI Key: DOHKJEHZIZZYLD-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine (C₁₂H₁₇FN₂O) is a substituted piperazine derivative characterized by a benzyl group bearing a fluorine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring (). This compound is synthesized via the reaction of 3-chloro-4-fluorobenzyl bromide with tert-butyl piperazine-1-carboxylate, followed by deprotection with trifluoroacetic acid (). Its role as a synthetic intermediate in medicinal chemistry highlights its utility in developing receptor-targeted agents ().

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHKJEHZIZZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523980-18-9
Record name 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with piperazine under catalytic hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit cell growth effectively.

Case Study: Piperazine Derivatives in Cancer Treatment

A study highlighted the synthesis of piperazine-containing compounds that demonstrated potent antitumor activity against various cancer cell lines. For example, derivatives with piperazine moieties exhibited IC50 values lower than 10 µM against MCF-7 and HepG2 cell lines, indicating strong cytotoxic effects compared to conventional chemotherapeutics like epirubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 39HepG210.44Induces caspase-dependent apoptosis
Compound 40HeLa1.33Inhibits tubulin polymerization
This compoundMCF-7TBDTBD

Neurological Applications

The piperazine scaffold is also recognized for its role in developing drugs targeting neurological disorders. The P2X4 receptor, implicated in neuroinflammation and chronic pain, is a potential therapeutic target where piperazine derivatives may act as antagonists .

Case Study: P2X4 Receptor Antagonists

Research has shown that certain piperazine derivatives can effectively modulate the P2X4 receptor, leading to reduced neuroinflammation and pain management strategies .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by the introduction of the fluorine and methoxy substituents on the phenyl group.

Structure-Activity Relationship

The unique substitution pattern of this compound enhances its biological activity compared to other piperazine derivatives. The presence of both fluorine and methoxy groups is believed to optimize its interaction with biological targets, improving pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are broadly classified into benzylpiperazines (substituted benzyl groups) and phenylpiperazines (substituted phenyl groups). Below, we compare the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Compound Name Substituents Key Biological Activities Receptor Affinity/Selectivity Synthesis Method
1-[(3-Fluoro-4-MeO-phenyl)methyl]piperazine 3-F, 4-OMe on benzyl Intermediate; potential 5-HT/D₂ modulation Not fully characterized Deprotection of tert-butyl piperazine
1-(4-Fluorobenzyl)piperazine (pFBP) 4-F on benzyl Stimulant (designer drug) 5-HT₁B/₂C, dopamine transporters Nucleophilic substitution
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl on phenyl Anxiogenic, locomotor suppression 5-HT₁B/₂C, 5-HT₂A Cyclization or substitution
1-(2-Methoxyphenyl)piperazine 2-OMe on phenyl High D₂ receptor affinity Dopamine D₂ (Ki = 1.4 nM) Reductive amination
1-(4-Methoxyphenyl)piperazine (MeOPP) 4-OMe on phenyl Hallucinogenic (designer drug) 5-HT₂A/₂C Aromatic substitution
TFMPP (1-(3-CF₃-phenyl)piperazine) 3-CF₃ on phenyl Locomotor suppression, anxiolytic 5-HT₁B (Ki = 65-fold selective) Nucleophilic aromatic substitution

Structural-Activity Relationships (SAR)

  • Substituent Position and Electronic Effects :
    • Fluorine and Chlorine (Electron-Withdrawing) : Meta-substituted halogens (e.g., mCPP, TFMPP) enhance 5-HT₁B/₂C affinity by stabilizing receptor interactions through σ-hole bonding (). The target’s 3-F substituent may similarly optimize binding.
    • Methoxy Groups (Electron-Donating) : Para-methoxy (MeOPP) increases lipophilicity and 5-HT₂A affinity, while ortho-methoxy () shifts selectivity toward dopamine D₂ receptors. The target’s 4-OMe group may balance receptor promiscuity.
    • Benzyl vs. Phenyl Substitution : Benzylpiperazines (e.g., pFBP) often exhibit stimulant effects via dopamine transporter inhibition, whereas phenylpiperazines (e.g., mCPP) preferentially target 5-HT receptors ().

Research Findings and Docking Insights

  • Synthesis Optimization : The target compound is synthesized in high yield via microwave-assisted deprotection (), contrasting with traditional methods for mCPP or TFMPP ().
  • Docking Studies : Molecular modeling of 1-(2-methoxyphenyl)piperazine analogs reveals that substituent orientation in the D₂ receptor’s orthosteric site correlates with affinity (). The target’s benzyl group may occupy a hydrophobic subpocket, while 3-F/4-OMe groups engage polar residues.
  • Behavioral Effects : Chronic 5-HT modulation alters responses to piperazines; e.g., 5,7-DHT lesions potentiate mCPP’s locomotor suppression (). Similar studies on the target compound could clarify its neuropharmacological profile.

Biological Activity

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class, characterized by a piperazine ring substituted with a 3-fluoro-4-methoxyphenyl group. Its unique structural features suggest potential pharmacological applications, particularly in medicinal chemistry, where piperazine derivatives are recognized for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FN2O. The compound's structure includes:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Substituents : A fluorine atom and a methoxy group on the phenyl moiety, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : Some piperazine derivatives have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antimicrobial Activity : Studies have demonstrated the potential for antibacterial and antifungal properties among piperazine derivatives, with some exhibiting significant activity against Gram-positive and Gram-negative bacteria.

Pharmacological Profile

The pharmacological profile of this compound has been explored through various studies focusing on its interaction with biological targets. Key findings include:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and behavior. For instance, studies indicate that similar compounds can act as antagonists at specific receptor sites, potentially offering therapeutic benefits in psychiatric disorders .

Case Study: Antidepressant Activity

A study conducted on related piperazine derivatives revealed that certain compounds exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting that this compound may share similar properties .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents. A comparative analysis with other piperazine derivatives is presented in the table below:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methoxyphenyl)piperazineSubstituted at the second positionExhibits different biological activity profiles
1-(3-Fluorophenyl)piperazineContains only fluorine substitutionMay have distinct pharmacokinetic properties
1-(4-Methoxyphenyl)piperazineSubstituted at the fourth positionVariations in receptor selectivity

Antimicrobial Activity

In vitro tests have shown that piperazine derivatives can possess significant antimicrobial properties. For example, studies have identified compounds with minimal inhibitory concentration (MIC) values indicating potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced bioactivity .

Summary of Findings

This compound represents a promising candidate for further research due to its unique structural characteristics and potential biological activities. Its interactions with neurotransmitter systems may position it as a valuable compound in the development of new antidepressants or antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine and azidobenzene derivatives in a H₂O:DCM (1:2) solvent system with CuSO₄·5H₂O and sodium ascorbate yields triazole derivatives . Optimization involves adjusting stoichiometry (e.g., 1.2 equiv. azide), monitoring via TLC (hexane:EtOAc 1:2), and purification via silica gel chromatography (EtOAc:hexane 1:8).

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this piperazine derivative?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.32–7.00 ppm for fluorophenyl groups) and piperazine backbone integrity .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]⁺ ions).
  • IR Spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Q. How can in vitro cytotoxicity assays be designed to evaluate this compound’s anticancer potential?

  • Methodological Answer : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control. Test concentrations ranging from 1–100 μM, incubate for 48–72 hours, and calculate IC₅₀ values. Parallel testing on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with carbonic anhydrase isoenzymes (hCA I/II)?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into hCA I/II active sites (PDB IDs: 2NMX, 3KS3). Focus on the fluorophenyl and piperazine moieties’ interactions with Zn²⁺ and hydrophilic residues (e.g., Thr199). Validate predictions via enzyme inhibition assays (e.g., stopped-flow CO₂ hydration) and compare with acetazolamide .

Q. What strategies resolve contradictions between in vitro cytotoxicity data and in vivo efficacy results?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address by:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS.
  • Prodrug Design : Introduce ester groups to enhance solubility.
  • Combination Therapy : Pair with P-glycoprotein inhibitors to overcome efflux-mediated resistance .

Q. How do structural modifications (e.g., fluorination, methoxy positioning) impact antimicrobial activity?

  • Methodological Answer : Synthesize analogs (e.g., 3-fluoro vs. 4-fluoro substitution) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. The 4-methoxy group enhances membrane penetration due to increased lipophilicity (logP ~2.5), while fluorination improves target binding via halogen bonds .

Q. What role does this compound play in structure-activity relationship (SAR) studies for tyrosine kinase inhibitors?

  • Methodological Answer : Incorporate the 1-(4-fluorobenzyl)piperazine fragment into quinazoline or pyrimidine scaffolds. Assess kinase inhibition (e.g., EGFR, VEGFR2) via ADP-Glo™ assays. The fluorobenzyl group improves selectivity by occupying hydrophobic pockets in kinase ATP-binding sites .

Data Analysis and Comparative Studies

Q. How can computational tools predict metabolic stability and toxicity of this compound?

  • Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME. Key parameters:

  • CYP450 Metabolism : Identify likely oxidation sites (e.g., piperazine N-methylation).
  • hERG Inhibition Risk : Predict cardiotoxicity via QSAR models.
  • AMES Test Predictions : Assess mutagenicity risk .

Q. What comparative insights emerge from studying fluorinated piperazine analogs (e.g., TFMPP vs. This compound)?

  • Methodological Answer : TFMPP (1-(3-trifluoromethylphenyl)piperazine) exhibits serotonin receptor affinity (5-HT₁B/₁D), while the 3-fluoro-4-methoxy analog shows stronger hCA II inhibition (Kᵢ = 12 nM vs. TFMPP’s Kᵢ >1 μM). Differences arise from electron-withdrawing vs. donating substituents affecting target binding .

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